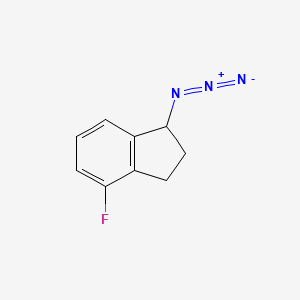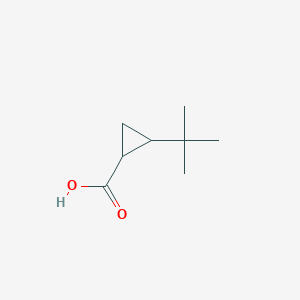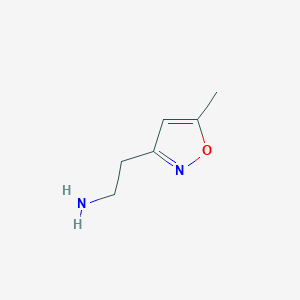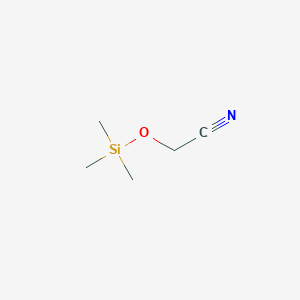
n-Tetratriacontane-d70
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Tetratriacontane-d70 is a deuterium-labeled version of n-Tetratriacontane, a long-chain alkane with the chemical formula CD3(CD2)32CD3. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Tetratriacontane-d70 involves the deuteration of n-Tetratriacontane. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to ensure efficient deuteration. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
n-Tetratriacontane-d70, like other alkanes, is relatively inert but can undergo certain types of reactions under specific conditions:
Oxidation: Can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Generally not applicable as it is already in a reduced state.
Substitution: Can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Substitution: Haloalkanes (e.g., chloroalkanes, bromoalkanes).
Scientific Research Applications
n-Tetratriacontane-d70 is widely used in various fields of scientific research:
Mechanism of Action
The mechanism of action of n-Tetratriacontane-d70 primarily involves its role as a stable isotope tracer. The deuterium atoms in the compound allow researchers to track its behavior and interactions in various chemical and biological systems. This helps in understanding the pathways and molecular targets involved in different processes .
Comparison with Similar Compounds
Similar Compounds
n-Tetratriacontane: The non-deuterated version of n-Tetratriacontane-d70.
n-Hexatriacontane: Another long-chain alkane with 36 carbon atoms.
n-Octatriacontane: A long-chain alkane with 38 carbon atoms.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly valuable for research applications that require stable isotope tracers. This labeling allows for precise tracking and analysis in various scientific studies, setting it apart from its non-deuterated counterparts .
Properties
Molecular Formula |
C34H70 |
|---|---|
Molecular Weight |
549.3 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,34-heptacontadeuteriotetratriacontane |
InChI |
InChI=1S/C34H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2 |
InChI Key |
GWVDBZWVFGFBCN-TYAABNJCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium 3-carbamoyl-2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B15127674.png)

![rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B15127696.png)
![3-Methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15127708.png)


![5-hydroxy-5,8-dimethyl-1-methylidene-4,5a,6,7,9a,9b-hexahydro-3aH-benzo[e][1]benzofuran-2-one](/img/structure/B15127735.png)


![21-Methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B15127760.png)
![rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans](/img/structure/B15127766.png)

![rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate, trans](/img/structure/B15127778.png)
![2,6-Bis[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine](/img/structure/B15127784.png)
